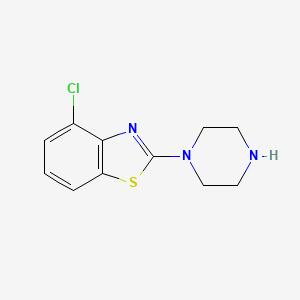

4-Chloro-2-piperazin-1-yl-benzothiazole

説明

“4-Chloro-2-piperazin-1-yl-benzothiazole” is a chemical compound with the CAS Number: 69389-15-7 . It has a molecular weight of 253.76 and its IUPAC name is 4-chloro-2-(1-piperazinyl)-1,3-benzothiazole . The compound is solid in physical form .

Synthesis Analysis

The synthesis of a series of substituted 2-(piperazin-1-yl)benzothiazole/benzoxazole coupled with 1,3,4-oxadiazole-2-thiol pharmacophore is described using a three carbon spacer . The structures of the compounds were confirmed by NMR and mass spectral data .

Molecular Structure Analysis

The molecular structure of “4-Chloro-2-piperazin-1-yl-benzothiazole” is characterized by IR, 1H NMR, 13C NMR, and mass spectral technique .

Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Chloro-2-piperazin-1-yl-benzothiazole” include its solid physical form and a molecular weight of 253.76 . Its IUPAC name is 4-chloro-2-(1-piperazinyl)-1,3-benzothiazole .

科学的研究の応用

Anti-Tubercular Compounds

Benzothiazole derivatives, including those with a piperazine moiety, have been synthesized and studied for their anti-tubercular activity . These compounds have shown better inhibition potency against M. tuberculosis compared to standard reference drugs . The synthesis of these derivatives was achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .

Antibacterial Activity

A new library of structurally modified 3- (piperazin-1-yl)-1,2-benzothiazole derivatives have been designed and synthesized . These compounds were evaluated for their antibacterial activity by the agar diffusion method, and three of them were found to be active . One of the compounds showed good activity against Bacillus subtilis and Staphylococcus aureus with MIC 500 µg/mL .

Antifungal Agents

6-substituted-4-methyl-3- (4-arylpiperazin-1-yl)cinnolines were synthesized as potential antifungal agents . The synthesis was achieved via intramolecular cyclization of the respective 1- (2-arylhydrazono)-1- (4-arylpiperazin-1-yl)propan-2-ones .

P21-Activated Kinase 4 (PAK4) Inhibitors

A series of novel 2,4-diaminoquinazoline derivatives were designed, synthesized, and evaluated as PAK4 inhibitors . All compounds showed significant inhibitory activity against PAK4 (half-maximal inhibitory concentration IC 50 < 1 μM) .

Dopamine and Serotonin Antagonists

3- (Piperazin-1-yl)-1,2-benzothiazole is a hybrid compound consisting of isothiazole and piperazine moieties . Its derivatives act as dopamine and serotonin antagonists and are used as antipsychotic drug substances .

Drugability Evaluation

The synthesized 3- (piperazin-1-yl)-1,2-benzothiazole derivatives were evaluated for drug likeness or “drugability” according to Lipinski’s rule of five (RO5) . This rule is a set of five guidelines used to evaluate the druglikeness of a chemical compound .

作用機序

Target of Action

Benzothiazole derivatives have been reported to exhibit anti-tubercular activity . They have been discussed against the target DprE1, a crucial enzyme involved in the cell wall biosynthesis of Mycobacterium tuberculosis .

Mode of Action

Benzothiazole derivatives have been shown to interact with their targets via various non-covalent interactions . These interactions can lead to changes in the target’s function, potentially inhibiting its activity .

Biochemical Pathways

Benzothiazole derivatives have been associated with anti-tubercular activity, suggesting they may affect pathways related to mycobacterium tuberculosis growth and survival .

Result of Action

Benzothiazole derivatives have been associated with anti-tubercular activity, suggesting they may inhibit the growth and survival of mycobacterium tuberculosis .

特性

IUPAC Name |

4-chloro-2-piperazin-1-yl-1,3-benzothiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClN3S/c12-8-2-1-3-9-10(8)14-11(16-9)15-6-4-13-5-7-15/h1-3,13H,4-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHBXITPMENARIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC3=C(S2)C=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClN3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-2-piperazin-1-yl-benzothiazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

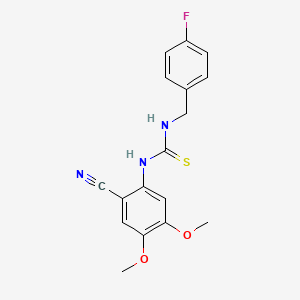

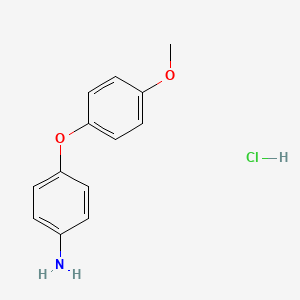

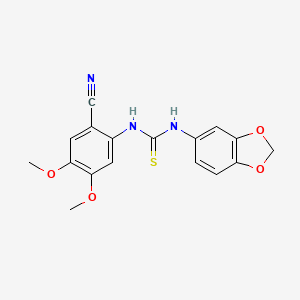

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]thieno[2,3-b]quinoline](/img/structure/B3150677.png)

![3-[(3-Methylbenzyl)sulfanyl]-1-[3-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile](/img/structure/B3150680.png)

![[(E)-[amino(pyrazin-2-yl)methylidene]amino] 2-chloroacetate](/img/structure/B3150704.png)

![(2R)-2-[(1S)-1-Methylpropyl]succinic acid 4-tert-butyl ester](/img/structure/B3150710.png)

![Methyl 3-[4-(propan-2-yl)phenyl]prop-2-enoate](/img/structure/B3150750.png)

![7-Nitro-3,4-dihydro-2H-benzo[b][1,4]thiazine](/img/structure/B3150757.png)